3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
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Overview
Description
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID is an organic compound that features a furan ring, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .
Scientific Research Applications
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring and amino group are key functional groups that enable the compound to bind to various biological targets, potentially inhibiting or activating specific pathways . Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in similar applications.
Furan-2-ylmethanol: Another furan derivative with potential biological activities.
N-(Furan-2-ylmethyl)furan-2-carboxamide: A compound with similar structural features and applications.
Uniqueness
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID is unique due to its combination of a furan ring, amino group, and methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-10(14)8(5-9(12)13)11-6-7-3-2-4-16-7/h2-4,8,11H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYNCARJPZMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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